5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride

Description

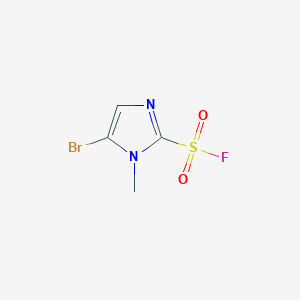

5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a halogenated imidazole derivative featuring a sulfonyl fluoride group at position 2, a bromine atom at position 5, and a methyl group at position 1. This compound is of significant interest in medicinal chemistry and chemical biology due to the electrophilic sulfonyl fluoride moiety, which enables selective covalent modifications of biomolecules, particularly serine hydrolases and other nucleophilic residues. Its stability under physiological conditions and tunable reactivity make it valuable for drug discovery and proteomics applications.

Properties

IUPAC Name |

5-bromo-1-methylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2O2S/c1-8-3(5)2-7-4(8)11(6,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXJYPPSWZILPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the bromination of 1-methylimidazole followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent and a sulfonyl fluoride source. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale bromination and sulfonylation reactions. These methods would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The imidazole ring can participate in redox reactions under specific conditions.

Addition Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may vary but often involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of imidazole N-oxides.

Scientific Research Applications

Synthesis Techniques

The compound can be synthesized using several methods, including:

- Sulfur(VI) Fluoride Exchange (SuFEx) : This method has gained prominence for its efficiency in constructing complex molecules. SuFEx allows for the selective introduction of sulfonyl fluoride groups, which are crucial in drug design .

- Bromination Reactions : The bromine substituent can be introduced through electrophilic bromination of imidazole derivatives, providing a pathway to synthesize various derivatives with enhanced biological activity .

Table 1: Synthesis Methods and Yields

| Method | Yield (%) | Key Features |

|---|---|---|

| Sulfur(VI) Fluoride Exchange | 85 | High selectivity and efficiency |

| Electrophilic Bromination | 74 | Cost-effective with minimal regioisomer formation |

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). The compound's derivatives have demonstrated significant inhibitory effects on HCV replication through the modulation of viral proteins.

Case Study : A study utilized compounds derived from 5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride in the synthesis of biaryl sulfate structures, which exhibited sub-nanomolar activity against HCV strains .

Anticancer Properties

The imidazole framework has been associated with anticancer activity. Compounds containing this structure have shown cytotoxic effects against various cancer cell lines.

Case Study : Research indicated that derivatives of 5-Bromo-1-methyl-1H-imidazole exhibited IC50 values below 10 µM against lung and breast cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 5-Bromo-1-methyl-1H-imidazole derivative | 0.25 µg/mL | Staphylococcus aureus |

| Similar derivative | 0.30 µg/mL | Escherichia coli |

Mechanistic Insights

The mechanism of action for the antiviral and anticancer activities often involves the inhibition of key enzymes or proteins essential for viral replication or cancer cell proliferation. For instance, the inhibition of NS5A protein in HCV has been linked to compounds derived from this imidazole derivative.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing inhibitors.

Comparison with Similar Compounds

5-Bromo-2-(4-bromophenyl)-1-(3-sulfonylpropyl)-1H-benzo[d]imidazole

- Structure : A benzimidazole core substituted with bromine at position 5, a 4-bromophenyl group at position 2, and a 3-sulfonylpropyl chain at position 1.

- Synthesis : Prepared via alkylation of 5-bromo-2-(4-bromophenyl)-1H-benzo[d]imidazole with 1,3-propanesultone in DMF using sodium hydride as a base .

- The sulfonyl group is part of a propane sultone derivative, reducing electrophilicity compared to the sulfonyl fluoride in the target compound.

- Applications : Primarily explored in polymer chemistry and as intermediates for antitumor agents.

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

- Structure : Benzimidazolone derivatives with a hydrosulfonyl (-SO₂H) group at position 3.

- Synthesis : Synthesized via chlorosulfonation of intermediates followed by substitution with ammonia derivatives .

- Key Differences :

- The hydrosulfonyl group is less reactive than sulfonyl fluoride, limiting its utility in covalent bonding applications.

- The benzimidazolone core introduces a ketone group, altering electronic properties and solubility.

- Applications : Tested for antitumor activity, with mechanism-of-action studies suggesting kinase inhibition.

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8)

- Structure : Benzimidazole with bromine (position 6), fluorine (position 4), isopropyl (position 1), and methyl (position 2) substituents.

- Key Differences: Lacks a sulfonyl group, reducing electrophilic reactivity.

- Applications : Investigated as a central nervous system (CNS)-targeted therapeutic agent.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Reactivity of Sulfonyl Fluoride : The target compound’s sulfonyl fluoride group exhibits superior electrophilicity compared to hydrosulfonyl or sulfonate esters, enabling selective covalent modifications without off-target effects. This property is leveraged in activity-based protein profiling (ABPP) .

- Biological Activity : Benzimidazole derivatives (e.g., and ) show broader antitumor activity due to their planar aromatic systems, while the smaller imidazole core in the target compound allows for better solubility and metabolic stability .

- Synthetic Challenges : Introducing sulfonyl fluoride to imidazole requires controlled conditions to avoid hydrolysis, whereas hydrosulfonyl and propane sultone derivatives are more stable during synthesis .

Biological Activity

5-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C5H6BrF2N2O2S, characterized by an imidazole ring with a sulfonyl fluoride group at the 2-position and a bromine substituent at the 5-position. The presence of these functional groups enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions and a potential lead compound in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with biological targets through the imidazole moiety. Imidazole derivatives are known for their roles as enzyme inhibitors, particularly in inhibiting fatty acid amide hydrolase (FAAH) and farnesyltransferase (FTase) enzymes. The sulfonyl fluoride group is particularly reactive, allowing for covalent bonding with target enzymes, thus inhibiting their activity .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the imidazole ring can enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit FTase, an enzyme critical for the post-translational modification of proteins involved in cell growth and proliferation. The IC50 values for FTase inhibition have been reported as low as 79 nM, indicating potent activity . Furthermore, the bromine substitution at the 4-position has been shown to significantly enhance the potency of these compounds against cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the imidazole ring in modulating biological activity. For example:

| Compound | Substitution | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 1 | No bromine | 6300 | Low FTase inhibition |

| 2 | Bromine at para position | 730 | Enhanced FTase inhibition |

| 3 | N-methylation | 79 | Potent FTase inhibitor |

These findings suggest that both the presence and position of substituents on the imidazole ring play crucial roles in determining the biological activity of these compounds .

Case Study 1: Inhibition of Farnesyltransferase

A study focused on the design and synthesis of imidazole-based FTase inhibitors demonstrated that introducing bromine at specific positions significantly improved inhibitory potency. The compound exhibited an IC50 value of 79 nM against FTase, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various imidazole derivatives, including those structurally related to this compound. Results indicated effective inhibition against common pathogens like E. coli and S. aureus, with varying MIC values depending on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.